REACTION_CXSMILES
|
[C:1]([C:4]1(C(OC)=O)[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH3:13])=[O:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].Cl.O>C(O)C>[C:1]([CH:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH3:13])=[O:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
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Name
|
Dimethyl 1-acetylcyclohexane-1,4-dicarboxylate
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Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1(CCC(CC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
253 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
126 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 10 hours the reaction mixture
|
Duration
|
10 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was then washed with saturate sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulphate the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1CCC(CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |